molecular formula C14H16N2S B3150466 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline CAS No. 689251-75-0

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline

Cat. No.: B3150466
CAS No.: 689251-75-0
M. Wt: 244.36 g/mol
InChI Key: ALHYPVWPPRSFKM-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a benzothiazole core, a privileged structure in pharmacology known to interact with a diverse array of biological targets . The 4,5,6,7-tetrahydrobenzothiazole moiety, a partially saturated variant, is a key structural feature found in several therapeutically active agents, suggesting its potential for enhanced metabolic stability or altered binding affinity in biological systems . Benzothiazole-based compounds demonstrate a wide spectrum of pharmacological activities, as evidenced by approved drugs and investigational compounds. These activities include serving as neuroprotective agents for targeting neurodegenerative pathways relevant to conditions like amyotrophic lateral sclerosis and Parkinson's disease , acting as antitumor agents by inhibiting specific kinases, hormone receptors, and other cancer-associated targets , and exhibiting potent anti-microbial and anti-viral properties through mechanisms such as enzyme inhibition . The aniline substituent on this molecule provides a versatile synthetic handle for further derivatization, enabling researchers to develop novel probes or optimize the compound's properties for specific applications through structure-activity relationship (SAR) studies. This makes this compound a valuable intermediate for researchers developing new therapeutic candidates for critical areas like oncology, neurodegenerative disorders, and infectious diseases, as well as for investigating the mechanisms of benzothiazole interactions with novel biological targets. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h5-8H,1-4,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHYPVWPPRSFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)CC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline typically involves the reaction of 2-aminobenzothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Benzothiazole Derivatives: Unsaturated vs. Tetrahydro Core

4-(1,3-Benzothiazol-2-ylmethyl)aniline (CAS 37859-28-2) differs by lacking the tetrahydro modification. Key contrasts include:

  • Solubility : The saturated tetrahydro ring likely improves solubility in polar solvents due to reduced planarity and increased flexibility.
  • Reactivity : The unsaturated analog may exhibit higher reactivity in electrophilic substitution due to aromatic stabilization.

Table 1: Structural and Electronic Comparison

Compound Core Structure Conjugation Solubility (Inference)
Target Compound Tetrahydrobenzothiazole Moderate Higher in polar solvents
4-(1,3-Benzothiazol-2-ylmethyl)aniline Benzothiazole Extended Lower

Tetrahydrobenzothiazole-Based Azo Dyes

The synthesis of 2-[2-Acetylamino-5-methoxy-4-{N,N-bis(2-acetoxyethyl)amino}phenyl]azo-5,5,7-trimethyl-4,5,6,7-tetrahydrobenzothiazole (4b) demonstrates the utility of tetrahydrobenzothiazole in dye chemistry . Compared to the target compound:

  • Functionality : Compound 4b incorporates an azo group (-N=N-) for chromophoric properties, enabling application as a disperse dye.
  • Substituent Effects : Methoxy and acetoxy groups enhance solubility in hydrophobic matrices, while the tetrahydro core may improve thermal stability during dyeing processes.
  • Synthetic Pathways : Both compounds likely undergo similar coupling reactions, with the target compound serving as a precursor.

Table 2: Application-Driven Properties

Compound Key Functional Groups Application Stability Consideration
Target Compound Aniline, tetrahydrobenzothiazole Intermediate Air-stable, hygroscopic
4b (Azo Dye) Azo, methoxy, acetoxy Textile dyeing Photo-stability critical

Heterocycle Replacement: Selenadiazole Analogs

The 4-(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole in replaces thiazole with selenadiazole . Key differences include:

  • Crystallinity : Disorder in the selenadiazole crystal structure (occupancy ratio 0.802:0.198) suggests conformational flexibility, contrasting with the more rigid benzothiazole analogs.
  • Intermolecular Interactions : Weak C–H···N bonds in selenadiazole derivatives may reduce melting points compared to thiazole-based compounds.

Table 3: Heterocycle-Driven Physical Properties

Compound Heterocycle Crystallinity Intermolecular Interactions
Target Compound Thiazole Likely ordered Moderate H-bonding
Selenadiazole Analog Selenadiazole Disordered packing Weak C–H···N

Research Findings and Implications

  • Dye Synthesis : Tetrahydrobenzothiazole derivatives are pivotal in azo dye synthesis, with substituents tailoring solubility and color fastness .
  • Crystal Engineering : Selenadiazole analogs exhibit structural disorder, highlighting challenges in predicting crystallinity for thiazole derivatives .
  • Safety Profile : The unsaturated analog’s SDS underscores the need for careful handling of aromatic amines, though tetrahydro modification may mitigate volatility .

Biological Activity

4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline is a compound that has gained attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a benzothiazole moiety fused with a tetrahydro structure and an aniline group. Its molecular formula is C11H12N2SC_{11}H_{12}N_2S, with a molecular weight of approximately 204.29 g/mol. The presence of the benzothiazole ring contributes to its unique biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antitumor Activity : A study on structurally related compounds demonstrated that 2-(4-aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ols showed significant selectivity against aneuploid cancer cell lines compared to diploid lines. This suggests that modifications in the benzothiazole structure can enhance antitumor efficacy .
  • Antioxidant Properties : Investigations into related compounds have shown that they can activate antioxidant mechanisms in cellular models. For instance, a structural analogue demonstrated significant increases in antioxidant enzyme activities in brain tissue under ischemic conditions .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Antitumor Efficacy :
    • Study : A series of derivatives were tested against various cancer cell lines (e.g., MCF-7 and MDA-MB-361).
    • Findings : Compounds with hydroxymethyl substitutions showed increased potency and selectivity against cancer cells .
  • Neuroprotective Effects :
    • Study : The neuroprotective effects of related benzothiazole derivatives were examined in rat models.
    • Findings : Significant reductions in malondialdehyde (MDA) levels and increases in glutathione peroxidase (GPx) activity were observed after administration of these compounds .

Data Tables

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC11H12N2S204.29 g/molAntitumor; Antioxidant
2-(4-Aminophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-olsC12H14N2S218.32 g/molHigh selectivity against aneuploid cells
5-Aza analogsC12H14N4S250.34 g/molRetained potency; higher solubility

Q & A

Q. What are the optimal synthetic routes for 4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization of precursor amines with sulfur-containing reagents. For example, analogous tetrahydrobenzothiazole derivatives are synthesized via refluxing precursors in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography . Key parameters include:
  • Temperature : 80–100°C for cyclization.
  • Catalysts : Acetic acid or Lewis acids to enhance reaction efficiency.
  • Purification : Sequential solvent recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.
    Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclizationEthanol, HOAc, reflux47–5690–97
PurificationEthanol/H₂O recrystallization95–98

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the tetrahydrobenzothiazole ring and aniline substituents (e.g., δ 6.5–7.2 ppm for aromatic protons, δ 2.5–3.5 ppm for tetrahydro ring protons) .
  • LC-MS : Electrospray ionization (ESI) to verify molecular weight (e.g., m/z 261.3 [M+H]⁺) and detect impurities .
  • IR : Peaks at 3350–3450 cm⁻¹ (N-H stretch) and 1600–1650 cm⁻¹ (C=N/C-S bonds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:
  • Orthogonal Assays : Validate in vitro findings using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., IC₅₀ in Pseudomonas aeruginosa models) .
  • Pharmacokinetic Profiling : Measure plasma stability and metabolite formation using HPLC-MS/MS .
    Example : A compound with in vitro IC₅₀ = 10 µM but poor in vivo efficacy may require structural modification (e.g., adding methyl groups to enhance metabolic stability) .

Q. What structural features of this compound enhance its interaction with biological targets compared to simpler benzothiazoles?

  • Methodological Answer : The tetrahydrobenzothiazole core improves solubility and conformational flexibility, enabling stronger interactions with hydrophobic pockets in enzymes. Comparative studies show:
  • Binding Affinity : Tetrahydro derivatives exhibit 2–3× higher affinity for bacterial virulence targets (e.g., Pseudomonas aeruginosa) than aromatic benzothiazoles .
  • SAR Insights :
    Data Table : Bioactivity of Structural Analogs
CompoundStructureIC₅₀ (µM)TargetReference
Target CompoundTetrahydro + aniline12.3 ± 1.5P. aeruginosa
BenzothiazoleAromatic28.7 ± 3.2Same target

Q. How can computational methods guide the optimization of this compound for specific therapeutic applications?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to predict binding modes with disease-relevant proteins (e.g., kinase inhibitors). For example, the aniline group forms hydrogen bonds with catalytic residues, while the tetrahydro ring occupies hydrophobic pockets .
  • MD Simulations : Conduct 100-ns simulations to assess stability of ligand-protein complexes (e.g., RMSD < 2.0 Å indicates stable binding) .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic step?

  • Methodological Answer : Yield variability (~47–56% in analogous syntheses) arises from:
  • Reagent Purity : Impurities in starting materials (e.g., <97% purity) reduce efficiency .
  • Reaction Monitoring : Use TLC or in-situ IR to optimize reaction termination points .
    Recommendation : Standardize starting material sources (e.g., ≥98% purity) and automate temperature control (±1°C) .

Comparative Studies

Q. How does the substitution pattern on the aniline moiety influence bioactivity?

  • Methodological Answer :
  • Electron-Donating Groups (e.g., -OCH₃): Enhance solubility but may reduce target binding.
  • Electron-Withdrawing Groups (e.g., -NO₂): Improve binding but reduce metabolic stability.
    Example : 4-Methoxy analogs show 30% lower antimicrobial activity than the unsubstituted aniline derivative .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline
Reactant of Route 2
4-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylmethyl)aniline

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